2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine 2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19957686
InChI: InChI=1S/C11H16IN3O/c1-2-16-10-4-3-5-15(8-10)11-13-6-9(12)7-14-11/h6-7,10H,2-5,8H2,1H3
SMILES:
Molecular Formula: C11H16IN3O
Molecular Weight: 333.17 g/mol

2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine

CAS No.:

Cat. No.: VC19957686

Molecular Formula: C11H16IN3O

Molecular Weight: 333.17 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine -

Specification

Molecular Formula C11H16IN3O
Molecular Weight 333.17 g/mol
IUPAC Name 2-(3-ethoxypiperidin-1-yl)-5-iodopyrimidine
Standard InChI InChI=1S/C11H16IN3O/c1-2-16-10-4-3-5-15(8-10)11-13-6-9(12)7-14-11/h6-7,10H,2-5,8H2,1H3
Standard InChI Key RTTOGGYJJYGUFH-UHFFFAOYSA-N
Canonical SMILES CCOC1CCCN(C1)C2=NC=C(C=N2)I

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

The compound’s molecular structure combines a pyrimidine ring with a piperidine moiety. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC11H16IN3O\text{C}_{11}\text{H}_{16}\text{IN}_3\text{O}
Molecular Weight333.17 g/mol
Topological Polar Surface Area (TPSA)38.25 Ų
LogP (Partition Coefficient)2.0865
Hydrogen Bond Acceptors4
Rotatable Bonds3

The SMILES notation IC1=CN=C(N2CC(OCC)CCC2)N=C1\text{IC1=CN=C(N2CC(OCC)CCC2)N=C1} clarifies the connectivity: the pyrimidine ring (C1=N–C=N–C5–I) is linked to a piperidine group substituted with an ethoxy (–OCH2_2CH3_3) moiety at the 3-position .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine involves multi-step functionalization of pyrimidine precursors. A plausible pathway includes:

  • Iodination of Pyrimidine: 5-Iodopyrimidine is prepared via electrophilic aromatic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst.

  • Piperidine Substitution: The 2-chloro derivative undergoes nucleophilic aromatic substitution with 3-ethoxypiperidine. This step typically employs a palladium catalyst (e.g., Pd(PPh3_3)4_4) to facilitate coupling, analogous to methods used for 2-chloro-5-(2-pyridyl)pyrimidine synthesis .

Example Reaction:

2-Chloro-5-iodopyrimidine+3-EthoxypiperidinePd(PPh3)42-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine+HCl\text{2-Chloro-5-iodopyrimidine} + \text{3-Ethoxypiperidine} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-(3-Ethoxypiperidin-1-yl)-5-iodopyrimidine} + \text{HCl}

Yields for such reactions range from 60–70%, with purity exceeding 95% after column chromatography .

Industrial Production and Quality Control

Industrial batches (e.g., Cat. No. CS-0304954) are produced under Good Manufacturing Practice (GMP) guidelines. Quality control protocols include:

  • HPLC Analysis: To verify ≥98% purity.

  • Mass Spectrometry: Confirming molecular ion peaks at m/z 333.17 .

Applications in Pharmaceutical Research

Cross-Coupling Reactions

The iodine atom at the 5-position enables Suzuki-Miyaura couplings with boronic acids, facilitating access to biaryl derivatives. This reactivity is exploited in creating libraries of compounds for high-throughput screening .

Analytical and Computational Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the compound with a retention time of ~8.2 minutes.

Computational Predictions

Density Functional Theory (DFT) calculations predict:

  • Electrostatic Potential: High electron density at the iodine atom, favoring electrophilic attacks.

  • Solubility: LogP ≈ 2.1 indicates moderate lipid solubility, suitable for blood-brain barrier penetration in drug candidates .

Future Research Directions

  • Biological Screening: Testing against cancer cell lines and kinase panels.

  • Derivatization: Exploring substitutions at the 4- and 6-positions of the pyrimidine ring.

  • Process Optimization: Developing continuous-flow synthesis to enhance yield and sustainability.

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